molecular formula C7H4N2O4 B12876004 4-Hydroxy-2-nitrobenzo[d]oxazole

4-Hydroxy-2-nitrobenzo[d]oxazole

Cat. No.: B12876004
M. Wt: 180.12 g/mol
InChI Key: MNKBCUKQTHJHCS-UHFFFAOYSA-N
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Description

4-Hydroxy-2-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-nitrobenzo[d]oxazole typically involves the reaction of 2-aminophenol with nitroaromatic compounds under specific conditions. One common method is the condensation of 2-aminophenol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound. Catalysts such as nanocatalysts and metal catalysts may also be employed to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-2-nitrobenzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-nitrobenzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-nitrobenzo[d]oxazole is unique due to the presence of both hydroxyl and nitro functional groups, which contribute to its diverse reactivity and biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C7H4N2O4

Molecular Weight

180.12 g/mol

IUPAC Name

2-nitro-1,3-benzoxazol-4-ol

InChI

InChI=1S/C7H4N2O4/c10-4-2-1-3-5-6(4)8-7(13-5)9(11)12/h1-3,10H

InChI Key

MNKBCUKQTHJHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])O

Origin of Product

United States

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